Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate

Protecting group strategy Solid-phase synthesis CNS drug discovery

Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate addresses the need for a CNS-optimized, orthogonally protected piperazine scaffold in GlyT1 and β-catenin/BCL9 drug-discovery programs. - Orthogonal Cbz group resists acidic conditions, enabling selective Boc-deprotection not possible with the widely stocked tert-butyl analog (CAS 681482-86-0). - Predicted logP ~2.6-3.2 and tPSA ~70-79 Ų for passive CNS permeability assessment; 4-OH enables late-stage derivatization. - Supplied as a custom-synthesis product with rapid global delivery for reproducible SAR studies.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B8148343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C19H20N2O4/c22-17-8-6-16(7-9-17)18(23)20-10-12-21(13-11-20)19(24)25-14-15-4-2-1-3-5-15/h1-9,22H,10-14H2
InChIKeyVGISCIUYLIJOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate: Identity & Classification


Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate (molecular formula C₁₉H₂₀N₂O₄, MW 340.4 g/mol) is a synthetic piperazine derivative featuring a benzyl carbamate (Cbz) protecting group at the N1 position and a 4-hydroxybenzoyl substituent at the N4 position . The compound belongs to the benzoylpiperazine chemotype, a scaffold that has been advanced into clinical development as GlyT1 inhibitors and is claimed in patents covering β-catenin/BCL9 protein–protein interaction inhibitors [1]. Unlike simple benzylpiperazines, the 4-hydroxybenzoyl carbonyl linker introduces a hydrogen-bond-accepting amide geometry and an additional aromatic ring that distinguishes this compound's pharmacophore from N-arylpiperazine or N-benzylpiperazine analogs .

Workflow Synthetic intermediate with orthogonal Cbz protection; acid-stable during Boc removal
Scaffold Benzoylpiperazine chemotype for GlyT1 and β-catenin/BCL9 target engagement studies
Selection Para-hydroxybenzoyl geometry supports linear hydrogen-bond vector presentation

Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate: Non-Interchangeability


Piperazine-based compounds are not functionally interchangeable. Within the benzoylpiperazine series, the identity of the N1-carboxylate ester (benzyl vs. tert-butyl vs. ethyl) and the position of the hydroxy substituent on the benzoyl ring (4-OH vs. 3-OH) have been shown to modulate key properties including target binding affinity, isoform selectivity, metabolic stability, and central nervous system penetration [1]. For instance, structure–activity relationship (SAR) studies on benzoylpiperazine GlyT1 inhibitors revealed that modifications to the benzoyl ring hydroxylation pattern can shift selectivity between GlyT1 and GlyT2 isoforms by orders of magnitude and alter oral bioavailability [1]. Similarly, in benzylpiperazine HDAC6 inhibitors, replacing the benzyl carbamate with alternative N-capping groups led to significant changes in isoform selectivity and hERG liability [2]. Therefore, substituting Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate with a close analog—such as its tert-butyl ester counterpart (CAS 681482-86-0) or its 3-hydroxy isomer (CAS 1796250-26-4)—without re-validation of the target assay can yield misleading structure–activity conclusions and irreproducible data.

Target compound
Benzyl (Cbz) carbamate; stable to TFA, cleaved by hydrogenolysis
Close analog
tert-Butyl (Boc) analog (CAS 681482-86-0): labile to TFA, stable to hydrogenolysis
Target compound
4-Hydroxy (para) benzoyl; linear hydrogen-bond vector
Positional isomer
3-Hydroxy (meta) analog (CAS 1796250-26-4); bent hydrogen-bond geometry may alter binding pose
Target compound
Benzoylpiperazine with carbonyl hydrogen-bond acceptor
Scaffold analog
Phenylpiperazine (CAS 163210-59-1) lacks carbonyl; target engagement profile may differ
Substitution without re-validation of target assays may lead to irreproducible SAR conclusions.

Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate: Differentiation Evidence


Cbz vs. Boc: Deprotection Orthogonality

The benzyl carbamate (Cbz) group of the target compound can be selectively removed via hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that leave the tert-butyl carbamate (Boc) group of the direct analog tert-Butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate (CAS 681482-86-0) intact under hydrogenolysis but cleaved under acidic conditions (TFA) [1]. This orthogonal deprotection profile means the benzyl ester analog can be used in synthetic sequences requiring acidic Boc removal without losing the N1 protecting group. In contrast, the tert-butyl analog is incompatible with TFA-mediated deprotection steps, limiting its utility in multi-step parallel synthesis or solid-phase library construction [1]. The benzyl carbamate also contributes approximately +0.9 logP units compared to the tert-butyl carbamate due to the additional aromatic ring, as predicted by fragment-based clogP calculations (benzyl fragment contribution ~+2.0 vs. tert-butyl fragment contribution ~+1.1) [2].

Cbz vs. Boc orthogonality
Cross-study comparable
Cbz: acid-stable, cleaved by H₂/Pd; Boc: acid-labile.
~+0.9 logP for benzyl
Orthogonal deprotection enables acid-stable intermediate strategies.
Predicted fragment-based logP; standard peptide protocols.
Protecting group strategy Solid-phase synthesis CNS drug discovery

Para- vs. Meta-Hydroxy Substitution: Target Engagement Geometry

The para-hydroxy substitution on the benzoyl ring of the target compound positions the hydrogen bond donor/acceptor at the distal end of the aromatic system, presenting a linear hydrogen-bond vector approximately 180° opposite to the carbonyl attachment point. In contrast, the meta-hydroxy isomer Benzyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate (CAS 1796250-26-4) presents a bent hydrogen-bond geometry (~120°) . In the context of the 1,4-dibenzoylpiperazine series optimized as β-catenin/BCL9 inhibitors, analogs bearing para-substituted benzoyl groups demonstrated SAR-dependent affinity modulation, with the orientation of hydrogen-bond donors on the benzoyl ring directly influencing the complementarity with the β-catenin hydrophobic groove (residues L156, L159, L178) [1]. The original hit compound in that series contained para-substituted benzoyl moieties, and shifting to meta-substitution was shown to alter binding pose and potency, although compound-specific quantitative data for the exact target compound was not located in peer-reviewed literature [1].

Para vs. meta hydroxy geometry
Class-level inference
Para: linear H-bond vector ~180°; meta: bent ~120°, ~1.2 Å distance difference.
May influence complementarity to linear binding grooves (e.g., β-catenin).
Geometric analysis; target-specific IC₅₀ confirmation needed.
Wnt/β-catenin signaling Structure-activity relationship Hydrogen-bond geometry

Benzoylpiperazine vs. Phenylpiperazine: H-Bond Donor & Patent Coverage

The target compound incorporates a benzoyl carbonyl linker between the piperazine ring and the 4-hydroxyphenyl group, creating an amide-like conjugated system with a hydrogen-bond-accepting carbonyl oxygen. This contrasts with the direct N-aryl analog Benzyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 163210-59-1), which lacks the carbonyl spacer . In the benzoylpiperazine GlyT1 inhibitor series, the carbonyl oxygen participates in critical hydrogen-bond interactions within the transporter's intracellular gate, as confirmed by a 3.4 Å resolution co-crystal structure of GlyT1 bound to a benzoylpiperazine chemotype inhibitor [1]. The phenylpiperazine analog cannot form this interaction. Furthermore, the benzoylpiperazine scaffold is explicitly claimed in multiple patent families: US 12,286,422 B2 (β-catenin/BCL9 inhibitors, expiring 2037) and Roche's GlyT1 inhibitor patents (US 2005/0209241, US 7,427,612), positioning this chemotype within active intellectual property estates relevant to Wnt-driven oncology and schizophrenia indications [2].

Benzoyl vs. phenyl scaffold
Class-level inference
Benzoyl: 4 H-bond acceptors; GlyT1 co-crystal confirms carbonyl engagement (3.4 Å).
Carbonyl is pharmacophoric for GlyT1/β-catenin target classes.
PDB: 6ZPL; patent-protected chemotype.
GlyT1 inhibition β-catenin/BCL9 inhibition Intellectual property

Lipophilicity & CNS Penetration: Full Compound vs. Fragments

The target compound's dual aromatic character (benzyl ester + 4-hydroxybenzoyl) yields a predicted logP of approximately 2.6–3.2 and a topological polar surface area (tPSA) of approximately 70–79 Ų, placing it within Lipinski-compliant space with favorable predicted CNS multiparameter optimization (MPO) scores . In comparison, the truncated analog 1-(4-Hydroxybenzoyl)piperazine (CAS 563538-33-0, MW 206.24) has a predicted logP of approximately 0.8–1.2 and tPSA of ~52 Ų, indicating higher aqueous solubility but reduced membrane permeability . This difference is critical: the benzyl carbamate contributes approximately +1.8–2.0 logP units and enables passive blood-brain barrier penetration in the benzoylpiperazine GlyT1 inhibitor class, where CNS exposure was demonstrated for close structural analogs with oral bioavailability in rodent models [1]. The des-benzyl analog would be expected to show significantly lower CNS penetration based on physicochemical property differences.

Lipophilicity & CNS profile
Class-level inference
Predicted logP ~2.6–3.2; tPSA ~70–79 Ų.
~+1.8 logP over des-benzyl analog
Benzyl carbamate enhances passive permeability prediction for CNS studies.
Validated in vivo for structural GlyT1 analogs.
Lipophilicity Blood-brain barrier penetration Physicochemical property prediction

Benzyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate: Application Scenarios


CNS Drug Discovery: GlyT1 Screening Libraries

The benzoylpiperazine chemotype has been validated as a GlyT1 inhibitor scaffold through co-crystallography (PDB: 6ZPL, 3.4 Å resolution) showing the benzoyl carbonyl engaging the transporter's intracellular gate [1]. The target compound incorporates this essential carbonyl and adds a benzyl carbamate that enhances predicted CNS penetration (logP ~2.6–3.2) while retaining a free phenol for further derivatization . For GlyT1-focused screening, this compound provides a more CNS-optimized starting point than the des-benzyl analog 1-(4-hydroxybenzoyl)piperazine (predicted logP ~0.8–1.2) .

β-Catenin/BCL9 PPI Inhibitor Optimization

The para-hydroxybenzoyl substitution pattern aligns with the SAR described for 1,4-dibenzoylpiperazine inhibitors of the β-catenin/BCL9 interaction, where para-substituted benzoyl groups contributed to inhibitor potency and 98-fold selectivity over β-catenin/cadherin interactions [2]. The benzyl carbamate serves as a synthetically tractable protecting group that can be removed to generate a free piperazine NH for further diversification, making this compound a versatile intermediate for library synthesis within the β-catenin/BCL9 patent space (US 12,286,422 B2) [3].

Orthogonal N-Protection for Multi-Step Synthesis

In synthetic workflows requiring sequential piperazine N1 and N4 functionalization, the Cbz group of the target compound provides acid stability (resists TFA), allowing selective Boc or other acid-labile group removal elsewhere in the molecule [4]. This orthogonal protection is not available with the widely stocked tert-butyl analog (CAS 681482-86-0), which is cleaved under the same acidic conditions. The Cbz group can be cleanly removed at the final step via catalytic hydrogenolysis without affecting the 4-hydroxybenzoyl amide, enabling efficient generation of the free piperazine for late-stage diversification [4].

Membrane Permeability & CYP Metabolism Probe

With a predicted logP of approximately 2.6–3.2 and tPSA of approximately 70–79 Ų, the compound occupies an intermediate lipophilicity range relevant for assessing passive membrane permeability in CNS drug candidates . The 4-hydroxy group on the benzoyl ring is a known site for Phase II metabolism (glucuronidation/sulfation), while the benzyl carbamate can undergo CYP-mediated oxidation, making this compound a useful tool for studying metabolic liabilities of benzoylpiperazine chemotypes without committing to more complex, multi-step analogs .

Application
Selection Property
Validation Focus
CNS drug discovery screening
Benzoyl carbonyl target engagement; predicted CNS MPO
Confirm transporter occupancy and brain penetration in relevant models
β-Catenin/BCL9 inhibitor optimization
Para-hydroxybenzoyl substitution pattern; Cbz as tractable protecting group
Assess binding displacement and selectivity over cadherin interactions
Multi-step orthogonal synthesis
Acid-stable Cbz permits selective Boc removal
Verify deprotection efficiency and piperazine integrity after hydrogenolysis
Metabolic liability probe
Intermediate logP; phenolic Phase II site; benzyl CYP metabolism
Evaluate glucuronidation/sulfation and CYP-mediated oxidation in hepatocyte assays
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